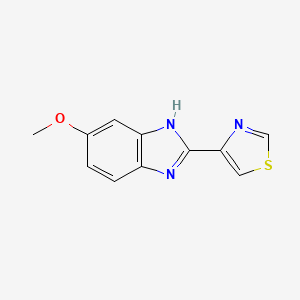![molecular formula C62H111N11O15S B13851282 [1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)
[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclosporin A Sulfate is a cyclic undecapeptide with a variety of biological activities, including immunosuppressive, anti-inflammatory, antifungal, and antiparasitic properties . It is a powerful immunosuppressant approved for use in organ transplantation to prevent graft rejection in kidney, liver, heart, lung, and combined heart-lung transplants . Discovered in 1970 by Borel and Stahelin, Cyclosporin A Sulfate is derived from the fungus Tolypocladium inflatum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclosporin A Sulfate is synthesized through a complex process involving multiple steps. The synthesis begins with the preparation of the enantiomerically pure amino acid (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine, which is a novel amino acid crucial for the pharmacological activity of Cyclosporin A .
Industrial Production Methods: Industrial production of Cyclosporin A Sulfate is typically achieved through submerged fermentation using fungi of the genus Tolypocladium . The fermentation process is optimized to enhance the yield of Cyclosporin A, which is then extracted and purified for medical use .
Chemical Reactions Analysis
Types of Reactions: Cyclosporin A Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Cyclosporin A Sulfate include zinc sulfate, acetonitrile, methanol, and acetone . These reagents are used under specific conditions to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Cyclosporin A Sulfate include various analogues with modified pharmacological properties . These analogues are studied for their potential use in different medical applications.
Scientific Research Applications
Cyclosporin A Sulfate has a wide range of scientific research applications. It is primarily used as an immunosuppressive agent in organ transplantation to prevent graft rejection . Additionally, it has applications in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis . Cyclosporin A Sulfate is also being explored for its potential use in cancer treatment due to its immunomodulatory properties . Furthermore, it has antiviral properties and is being investigated for its potential use in treating viral infections such as COVID-19 .
Mechanism of Action
Cyclosporin A Sulfate exerts its effects by inhibiting the activation of T cells . This complex inhibits calcineurin, which in turn stops the dephosphorylation and activation of nuclear factor of activated T cells (NF-AT), preventing the transcription of interleukin-2 and other cytokines . This inhibition of T cell activation is crucial for its immunosuppressive effects .
Comparison with Similar Compounds
Cyclosporin A Sulfate is unique due to its selective immunosuppressive action and its ability to inhibit T cell activation . Similar compounds include tacrolimus, sirolimus, and everolimus, which are also used as immunosuppressants . Cyclosporin A Sulfate has distinct advantages, such as minimal effects on already activated cytotoxic/suppressor CD8 T cells, granulocytes, and macrophages . This selectivity makes it a preferred choice for preventing graft rejection in organ transplantation .
Properties
Molecular Formula |
C62H111N11O15S |
|---|---|
Molecular Weight |
1282.7 g/mol |
IUPAC Name |
[1-[5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate |
InChI |
InChI=1S/C62H111N11O15S/c1-25-27-28-40(15)52(88-89(85,86)87)51-56(78)65-43(26-2)58(80)67(18)33-48(74)68(19)44(29-34(3)4)55(77)66-49(38(11)12)61(83)69(20)45(30-35(5)6)54(76)63-41(16)53(75)64-42(17)57(79)70(21)46(31-36(7)8)59(81)71(22)47(32-37(9)10)60(82)72(23)50(39(13)14)62(84)73(51)24/h25,27,34-47,49-52H,26,28-33H2,1-24H3,(H,63,76)(H,64,75)(H,65,78)(H,66,77)(H,85,86,87) |
InChI Key |
CQDXGGWUGMQJHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
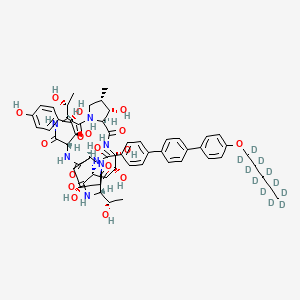
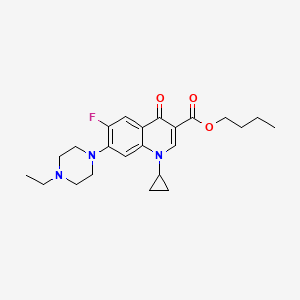
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)
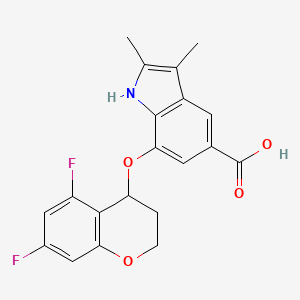

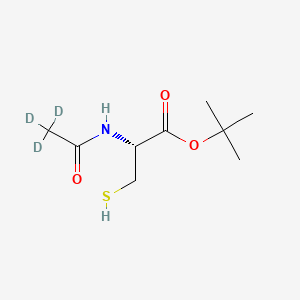
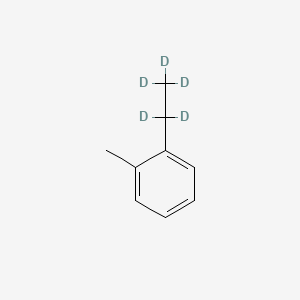
![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)
![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
